molecular formula C10H7N3O B034905 Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one CAS No. 104149-51-1

Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one

Cat. No. B034905
M. Wt: 185.18 g/mol
InChI Key: SEZDRVKQIPFVIY-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazine is a type of heterocyclic compound that has been studied for its potential applications in various fields . These compounds are known for their high photoluminescence quantum efficiency (PLQY) and simple molecular structure, making them attractive for cost-effective multicolor display applications .


Synthesis Analysis

The synthesis of similar compounds, such as pyrido[2,3-b]pyrazine, often involves the construction of the piperazine ring through intramolecular 1,4-addition of unsaturated amino esters or reductive cyclization of amino keto esters . The resulting piperazin-2-yl-acetates or -propanoates are then subjected to alkylation, Dieckmann cyclization, and acidic demethoxycarbonylation .


Molecular Structure Analysis

The molecular structure of these compounds is typically ascertained by spectral techniques such as NMR and FT-IR . Density functional theory (DFT) computations are often used to obtain spectroscopic and electronic properties .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite complex and depend on the specific conditions and reactants used. For example, the band gap of these compounds can be fine-tuned through systematic modifications, leading to a wide range of emissions spanning the entire visible region from blue to red .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various techniques. For example, nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), UV-visible, vibrational analysis, natural bond orbitals (NBOs), transition density matrix (TDM), and density of states (DOS) analyses can be accomplished at the B3LYP/6-31G(d,p) level .

Future Directions

The future directions in the research of these compounds could involve further fine-tuning of their properties for specific applications, such as in OLEDs , or exploring their potential as therapeutic agents .

properties

IUPAC Name

2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-10-8-4-2-6-13(8)7-3-1-5-11-9(7)12-10/h1-6H,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZDRVKQIPFVIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C3=CC=CN23)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443363
Record name Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one

CAS RN

104149-51-1
Record name Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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